![molecular formula C19H17N5 B12219237 N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12219237.png)
N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-1-methylpyrazole with benzophenone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo derivatives, including N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as antiviral agents. For instance, compounds with similar structures have demonstrated efficacy against various viruses, including HIV and measles virus. The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhance antiviral potency.
Case Study :
A study indicated that certain pyrazole derivatives exhibited significant inhibitory effects on HIV reverse transcriptase, with effective concentrations (EC50) in the low nanomolar range. This suggests that this compound could be further explored for its antiviral properties against resistant strains of viruses .
Anticancer Properties
This compound has shown promise in cancer research as well. Its structural components allow interactions with key biological targets involved in cancer cell proliferation.
Case Study :
In vitro studies have demonstrated that pyrazolo derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death. The compound's ability to inhibit specific kinases involved in tumor growth positions it as a candidate for further development as an anticancer drug .
The compound also exhibits various biological activities beyond antiviral and anticancer effects. Research indicates potential applications in antimicrobial activity and as a part of drug delivery systems due to its favorable pharmacokinetic properties.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the downregulation of kinase-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidine: Similar structure but different substitution pattern.
Pyrido[3,4-d]pyrimidine: Contains a pyridine ring instead of a pyrazole ring.
Pyrimido[4,5-d]pyrimidine: Different fusion pattern of the pyrimidine rings.
Uniqueness
N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials with specialized functions .
Biological Activity
N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. The general structure can be represented as follows:
This compound features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : Compounds with similar structures have shown promising results against various cancer cell lines. Specifically, derivatives have been tested against non-small cell lung cancer (NSCLC), melanoma, leukemia, and renal cancer models. One study reported that certain derivatives exhibited inhibition percentages exceeding 90% against several cancer cell lines (e.g., MOLT-4 leukemia cells showed 96.27% inhibition) .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival. Notably, these compounds inhibit cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, and FMS-like tyrosine kinase 3 (FLT3), which are crucial in tumor growth .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes:
The compound's structural similarity to ATP allows it to act as a competitive inhibitor for these kinases, making it a valuable scaffold for developing targeted therapies.
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have demonstrated antimicrobial , anti-inflammatory , and antiviral properties:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Case Studies
- Study on FLT3 Inhibitors : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their FLT3 inhibitory activity. The most potent derivatives showed IC50 values ranging from 1.17 to 18.40 μM across multiple cancer types .
- EGFR Inhibition Study : Derivatives such as compound 12b demonstrated significant anti-proliferative effects on A549 and HCT-116 cancer cells with IC50 values of 8.21 µM and 19.56 µM respectively. This suggests that modifications to the core structure can enhance biological activity .
Properties
Molecular Formula |
C19H17N5 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-benzhydryl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5/c1-24-19-16(12-22-24)18(20-13-21-19)23-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,17H,1H3,(H,20,21,23) |
InChI Key |
XPGJHASTVUWZOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.